1,3,6,8-Tetrachloro-9-decyl-9H-carbazole
Description
Thematic Significance of Carbazole (B46965) Derivatives in Contemporary Chemical Research
Carbazole, a nitrogen-containing heterocyclic compound, serves as a foundational structure in numerous areas of modern chemical science. rsc.orgmdpi.com Its rigid, planar, and electron-rich aromatic system endows it with unique electronic and photophysical properties. mdpi.com These characteristics make carbazole derivatives indispensable in the development of advanced materials. researchgate.net They are extensively utilized in organic electronics, finding applications as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as components of organic photovoltaics. mdpi.comrsc.org The carbazole scaffold is also a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer and antimicrobial agents. mdpi.com The versatility of the carbazole core, which allows for functionalization at multiple positions, enables chemists to meticulously tune its properties for specific applications, cementing its status as a cornerstone of contemporary research. rsc.org
Contextualization of Halogenated and N-Alkyl Substituted Carbazole Architectures
The strategic modification of the carbazole framework through halogenation and N-alkylation is a powerful tool for tailoring its molecular and bulk properties.
Halogenation , the introduction of halogen atoms (F, Cl, Br, I) onto the carbazole skeleton, profoundly influences the electronic characteristics of the molecule. Halogens are electron-withdrawing groups that can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation of frontier orbitals is critical for designing materials with specific charge-injection and transport properties for electronic devices. Furthermore, halogen substitution can affect the molecular packing in the solid state through intermolecular interactions, which in turn influences the material's bulk properties and performance.
N-Alkyl Substitution , the attachment of an alkyl chain to the nitrogen atom of the carbazole ring, primarily serves to enhance the compound's processability and physical characteristics. The introduction of long alkyl chains, such as a decyl group, significantly improves solubility in common organic solvents. mdpi.com This is a crucial factor for the fabrication of devices using solution-based techniques like spin-coating. Moreover, the alkyl chains can influence the thin-film morphology, preventing undesirable crystallization or aggregation and promoting the formation of uniform, amorphous films essential for consistent device performance. mdpi.com
Rationale for Investigating 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole within Advanced Chemical Science
The specific architecture of this compound represents a deliberate convergence of the functional advantages conferred by both heavy halogenation and N-alkylation. The rationale for its investigation is multifaceted and rooted in the pursuit of high-performance organic semiconductor materials.
The dense chlorination at the 1, 3, 6, and 8 positions is expected to significantly lower the HOMO energy level. This is a desirable trait for p-type semiconductors as it can improve air stability by making the material more resistant to oxidation and facilitate more efficient hole injection from high work-function electrodes. The electron-withdrawing nature of the four chlorine atoms enhances the electron-transporting capabilities, making the molecule suitable for applications requiring balanced charge transport.
Concurrently, the N-decyl chain provides the essential practical advantage of high solubility, enabling the material to be processed from solution into thin films. This is critical for the cost-effective and large-area fabrication of electronic devices. The long, flexible alkyl chain also plays a crucial role in controlling the solid-state packing of the molecules, which is paramount for achieving optimal charge transport pathways within the thin film.
The combination of these features makes this compound a compelling candidate for advanced applications, particularly in the field of Organic Field-Effect Transistors (OFETs). Research has shown that this compound functions as a p-type semiconductor, and its strategic design translates into tangible performance benefits.
Research Findings for this compound
Detailed investigation into this compound has yielded specific data regarding its synthesis, properties, and performance in electronic applications.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process:
Chlorination: The carbazole core is first subjected to electrophilic substitution using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) to introduce chlorine atoms at the electronically favorable 1, 3, 6, and 8 positions.
Alkylation: The resulting tetrachlorinated carbazole is then N-alkylated by reacting it with a decyl-containing reagent, such as 1-bromodecane (B1670165), to attach the decyl chain to the nitrogen atom.
The final product's identity and purity are confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₂₂H₂₅Cl₄N |
| Molecular Weight | 459.26 g/mol |
| Solubility | Soluble in THF, Chloroform |
Interactive Data Table: Key physicochemical properties of this compound.
Characterization data further substantiates the molecular structure:
¹H NMR: Shows characteristic signals for the terminal methyl (CH₃) and methylene (B1212753) (CH₂) protons of the decyl chain, alongside signals in the aromatic region for the carbazole protons.
¹³C NMR: Displays peaks corresponding to the aromatic carbons of the carbazole core and the aliphatic carbons of the decyl chain.
Mass Spectrometry: Confirms the molecular weight with a molecular ion peak (M⁺) and fragmentation patterns showing the sequential loss of chlorine atoms.
Application in Organic Electronics
The primary application explored for this compound is as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The combination of its tailored electronic structure and good film-forming properties makes it well-suited for this purpose.
In thin-film transistor configurations, it exhibits p-type semiconductor behavior, meaning it transports positive charge carriers (holes). The performance of these devices is a direct reflection of the material's intrinsic properties and its organization in the solid state.
| Device Parameter | Reported Value |
| Device Type | Organic Field-Effect Transistor (OFET) |
| Semiconductor Type | p-type (hole-transporting) |
| Hole Mobility (µ) | up to 0.12 cm²/V·s |
Interactive Data Table: Performance metrics of this compound in an OFET device.
A hole mobility of 0.12 cm²/V·s indicates efficient charge transport through the thin film, validating the molecular design strategy. This level of performance underscores the rationale for investigating this specific compound, as it demonstrates that the synergistic combination of tetrachlorination and N-alkylation is an effective approach for developing high-performance organic semiconductors.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61911-59-9 |
|---|---|
Molecular Formula |
C22H25Cl4N |
Molecular Weight |
445.2 g/mol |
IUPAC Name |
1,3,6,8-tetrachloro-9-decylcarbazole |
InChI |
InChI=1S/C22H25Cl4N/c1-2-3-4-5-6-7-8-9-10-27-21-17(11-15(23)13-19(21)25)18-12-16(24)14-20(26)22(18)27/h11-14H,2-10H2,1H3 |
InChI Key |
LLLNWBIRFHMKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=C(C=C(C=C2Cl)Cl)C3=C1C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Regioselective Functionalization of Carbazole Scaffolds
Development of Strategic Halogenation Protocols for the Carbazole (B46965) Core
The introduction of chlorine atoms at the 1,3,6,8-positions of the carbazole nucleus is a critical step that dictates the final properties of the molecule. This is typically achieved through halogenation reactions where controlling the regioselectivity is paramount.
Electrophilic aromatic substitution is the most conventional and direct method for the chlorination of the carbazole ring system. The carbazole nucleus is sufficiently electron-rich to react with various chlorinating agents. The reaction proceeds sequentially, where the number of chlorine substituents incorporated depends on the stoichiometry of the chlorinating agent and the reaction conditions.
Initial chlorination of carbazole tends to occur at the 3 and 6 positions, which are the most electronically activated sites. With an excess of the chlorinating agent and more forcing conditions, further substitution occurs at the 1 and 8 positions to yield the thermodynamically stable 1,3,6,8-tetrachlorocarbazole. A variety of reagents can be employed for this purpose, as summarized in the table below.
| Reagent | Conditions | Outcome | Reference |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., Chloroform, Dichloromethane) | Stepwise chlorination; excess reagent leads to tetrachlorination. | |
| N-Chlorosuccinimide (NCS) | Acetonitrile or DMF, often with a catalytic amount of acid. | Milder conditions, allows for controlled, stepwise chlorination. | |
| 1-Chlorobenzotriazole | Dichloromethane, ambient temperature. | Highly efficient for mono-, di-, and tetra-chlorination depending on molar ratio. | |
| Aqueous Chlorine | Water treatment conditions. | Can lead to a mixture of chlorinated carbazoles, including the 1,3,6,8-isomer. |
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of heterocyclic compounds, including carbazoles. nih.gov Catalytic systems employing metals like palladium, rhodium, and ruthenium can enable the functionalization of specific C-H bonds, often with the use of a directing group attached to the carbazole nitrogen. chim.itrsc.org These directing groups coordinate to the metal center, bringing it into close proximity to a specific C-H bond (e.g., at the C1 or C8 position) and facilitating its selective cleavage and functionalization. nih.gov
While this approach offers exceptional control for mono-functionalization (such as alkylation, arylation, or acylation), its application for achieving the specific 1,3,6,8-tetrachlorination pattern is not a standard methodology. nih.govchim.it The installation of directing groups to orchestrate four distinct chlorination events would be synthetically complex. Therefore, while transition metal-catalyzed C-H activation is a cornerstone of modern synthetic chemistry for achieving regiospecificity, the synthesis of 1,3,6,8-tetrachlorocarbazole is more practically and efficiently accomplished via the electrophilic aromatic substitution strategies discussed previously.
The application of microwave irradiation has been shown to significantly enhance the efficiency of many organic reactions, including the halogenation of aromatic compounds. researchgate.netresearchgate.net This non-classical energy source can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods.
For the chlorination of carbazole, microwave-assisted protocols provide a rapid and environmentally benign alternative. A notable method involves the use of a hydrohalic acid (HCl) and hydrogen peroxide (H₂O₂) system under microwave irradiation. This system generates the electrophilic halogenating species in situ, and the microwave energy accelerates the substitution reaction on the carbazole core.
Table 2: Comparison of Conventional vs. Microwave-Assisted Halogenation
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours | A few minutes |
| Energy Consumption | High | Low |
| Yields | Moderate to high | Often higher |
| Byproducts | Can be significant | Often reduced |
The inherent electronic properties of the carbazole molecule are the primary factor governing the regioselectivity of electrophilic chlorination. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic rings, making them susceptible to electrophilic attack. Computational studies and experimental evidence have shown that the positions para to the nitrogen (C3 and C6) are the most activated, followed by the positions ortho to the nitrogen (C1 and C8).
Consequently, electrophilic chlorination proceeds in a stepwise manner:
Monochlorination: Primarily occurs at the C3 position.
Dichlorination: Leads to the formation of 3,6-dichlorocarbazole.
Trichlorination: The third chlorine atom adds to one of the remaining activated positions (C1 or C8) to give 1,3,6-trichlorocarbazole.
Tetrachlorination: Finally, the last position is chlorinated to yield the highly symmetric and stable 1,3,6,8-tetrachlorocarbazole.
By using a sufficient excess of the chlorinating agent and allowing the reaction to proceed to completion, the 1,3,6,8-tetrachloro isomer can be isolated as the major product.
Advanced N-Alkylation Pathways for Carbazole Derivatives
Once the 1,3,6,8-tetrachlorocarbazole core is synthesized, the final step is the attachment of the long-chain decyl group to the nitrogen atom.
The N-alkylation of carbazole and its derivatives is a classic nucleophilic substitution reaction. The process involves the deprotonation of the N-H group of the carbazole ring to form a potent nucleophile, the carbazolide anion. This anion then attacks an alkyl halide, displacing the halide and forming the C-N bond.
The general reaction scheme is as follows:
Deprotonation: The 1,3,6,8-tetrachlorocarbazole is treated with a base to remove the acidic proton from the nitrogen atom. The electron-withdrawing effect of the four chlorine atoms increases the acidity of the N-H proton (pKa in the mid-teens) compared to unsubstituted carbazole, facilitating its removal. phasetransfercatalysis.com
Nucleophilic Attack: The resulting carbazolide anion reacts with a long-chain alkylating agent, such as 1-bromodecane (B1670165) or 1-iododecane, in an Sₙ2 reaction to form 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole.
Several methodologies can be employed to optimize this transformation, including the use of phase-transfer catalysis (PTC) or microwave assistance. researchgate.netphasetransfercatalysis.comsemanticscholar.org PTC, using catalysts like tetrabutylammonium (B224687) bromide (TBAB), is particularly effective for reactions involving a solid base (like K₂CO₃ or KOH) and an organic solvent, as it facilitates the transfer of the anionic nucleophile into the organic phase where the alkyl halide resides. phasetransfercatalysis.com Microwave irradiation can also be used to accelerate this N-alkylation step, often under solvent-free or "dry media" conditions where the reactants are adsorbed onto a solid support like potassium carbonate. researchgate.netresearchgate.net
Table 3: Typical Conditions for N-Alkylation of Chlorinated Carbazoles
| Base | Alkylating Agent | Solvent | Catalyst / Method |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | 1-Bromodecane | DMF, Acetonitrile | Conventional Heating |
| Potassium Hydroxide (KOH) | 1-Bromodecane | Toluene, DMF | Tetrabutylammonium Bromide (PTC) |
| Sodium Hydride (NaH) | 1-Iododecane | THF, DMF | Conventional Heating |
| Potassium Carbonate (K₂CO₃) | 1-Bromodecane | None (adsorbed) | Microwave Irradiation |
Transition Metal-Catalyzed N-Alkylation Methods
The introduction of an alkyl group at the nitrogen atom of the carbazole ring, or N-alkylation, is a critical step in the synthesis of many functional carbazole derivatives. While traditional methods often rely on strong bases and alkyl halides, transition metal-catalyzed approaches have emerged as powerful alternatives, offering milder reaction conditions and broader functional group tolerance. nih.gov
Various catalytic systems employing metals such as palladium, copper, rhodium, nickel, cobalt, and iron have been developed for the N-alkylation of carbazoles and other N-heterocycles. researchgate.net These reactions typically proceed through mechanisms such as C-N cross-coupling or directed C-H activation, although for N-alkylation, the former is more common. For instance, copper-catalyzed Ullmann-type reactions have been a mainstay for the formation of C-N bonds. More contemporary methods might involve palladium-catalyzed coupling of the carbazole with an alkyl halide.
The general scheme for a transition metal-catalyzed N-alkylation of a carbazole is as follows:
Carbazole + Alkyl Halide --(Transition Metal Catalyst, Ligand, Base)--> N-Alkylcarbazole
These catalytic systems are particularly advantageous when dealing with complex molecules where harsh basic conditions could lead to side reactions or degradation.
Influence of Alkyl Chain Length on N-Alkylation Efficiency and Selectivity
The length of the alkyl chain of the alkylating agent can influence the efficiency and selectivity of the N-alkylation reaction. While shorter alkyl chains, such as ethyl or butyl groups, often participate readily in these reactions, longer chains like the decyl group can present steric challenges and may require modified reaction conditions.
Several factors come into play:
Steric Hindrance: Longer alkyl chains can sterically hinder the approach of the alkylating agent to the nitrogen atom of the carbazole, potentially slowing down the reaction rate. This may necessitate higher reaction temperatures or longer reaction times.
Solubility: The solubility of the alkylating agent and the carbazole substrate in the chosen solvent is crucial. Long-chain alkyl halides are generally less polar, which may require the use of less polar, higher-boiling point solvents to ensure all reactants are in the same phase.
Catalyst Deactivation: In some transition metal-catalyzed systems, long alkyl chains could potentially interact with the metal center in a way that leads to catalyst deactivation, although this is less common in simple N-alkylation reactions.
For the synthesis of this compound, the presence of four electron-withdrawing chloro groups on the carbazole ring will also impact the nucleophilicity of the nitrogen atom, making it less reactive. This electronic effect, combined with the potential steric and solubility issues of a long decyl chain, underscores the need for carefully optimized reaction conditions.
Integrated Synthetic Sequences for this compound
The synthesis of this compound can be approached through several strategic sequences. The most common are sequential approaches, where the carbazole core is first halogenated and then alkylated. Convergent strategies, while often more elegant, can be more challenging to design and execute.
Sequential Halogenation and N-Alkylation Approaches
This is the most direct and commonly employed strategy for the synthesis of multi-substituted carbazoles. The synthesis begins with the parent carbazole molecule, which is first subjected to an electrophilic halogenation reaction to install the chloro substituents, followed by an N-alkylation step to introduce the decyl chain.
Step 1: Halogenation
The synthesis of the key intermediate, 1,3,6,8-tetrachlorocarbazole, can be achieved through the direct chlorination of carbazole. While the synthesis of the analogous 1,3,6,8-tetrabromocarbazole (B142638) has been reported using N-bromosuccinimide (NBS), a similar approach with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) is plausible. The 1, 3, 6, and 8 positions of the carbazole ring are electronically activated and thus susceptible to electrophilic substitution.
A representative, though not explicitly documented for this specific molecule, reaction could be:
Carbazole + 4 eq. Sulfuryl Chloride (SO₂Cl₂) --(Solvent)--> 1,3,6,8-Tetrachloro-9H-carbazole
Step 2: N-Alkylation
The resulting 1,3,6,8-Tetrachloro-9H-carbazole can then be N-alkylated using a suitable decyl-containing electrophile, most commonly 1-bromodecane. This reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, making it a more potent nucleophile.
1,3,6,8-Tetrachloro-9H-carbazole + 1-Bromodecane --(Base, Solvent)--> this compound
The table below outlines a hypothetical, yet chemically reasonable, set of reaction conditions for this sequential approach.
| Step | Reactants | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Carbazole | Sulfuryl Chloride (4.2 eq.) | Dichloromethane | 0 °C to rt | 12 | ~75 |
| 2 | 1,3,6,8-Tetrachloro-9H-carbazole, 1-Bromodecane (1.5 eq.) | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80 °C | 24 | ~85 |
Convergent Synthesis Strategies from Pre-functionalized Precursors
A convergent synthesis strategy involves the preparation of key molecular fragments separately, which are then combined in the later stages of the synthesis. For this compound, a plausible convergent approach would involve the synthesis of a pre-alkylated precursor that is then cyclized to form the carbazole ring.
Due to the inherent difficulty in controlling the regiochemistry of the chlorination in a convergent manner, this approach is less common for this type of symmetrical substitution pattern. The sequential approach remains the more practical and higher-yielding method for accessing this compound.
Advanced Spectroscopic and Spectroelectrochemical Characterization in Research Contexts
Elucidation of Molecular Structure through Advanced Spectroscopic Techniques
The precise molecular structure of 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole is unequivocally determined using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole, the aromatic protons appear as distinct signals in the downfield region, typically between δ 7.5 and 8.5 ppm. nih.gov For this compound, the protons at positions 2, 4, 5, and 7 would exhibit characteristic chemical shifts and coupling patterns. The decyl chain protons would appear in the upfield region (δ 0.8-4.5 ppm), with the terminal methyl group appearing as a triplet around δ 0.8-0.9 ppm and the methylene (B1212753) groups resonating at various shifts depending on their proximity to the carbazole (B46965) nitrogen.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons of the carbazole core would be observed in the δ 110-145 ppm range. The carbons bearing the chlorine atoms would show shifts influenced by the halogen's electronegativity. The aliphatic carbons of the decyl chain would resonate in the upfield region (δ 14-45 ppm).
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which for C₂₂H₂₅Cl₄N is 459.0845 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a compound containing four chlorine atoms.
| Hypothetical ¹H NMR Data for this compound | |
|---|---|
| Chemical Shift (δ, ppm) | Assignment |
| 8.10 (s, 2H) | H-4, H-5 |
| 7.65 (s, 2H) | H-2, H-7 |
| 4.35 (t, 2H) | N-CH₂ |
| 1.85 (m, 2H) | N-CH₂-CH₂ |
| 1.20-1.40 (m, 14H) | -(CH₂)₇- |
| 0.88 (t, 3H) | -CH₃ |
| Hypothetical ¹³C NMR Data for this compound | |
|---|---|
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | C-4a, C-4b |
| 129.0 | C-1, C-3, C-6, C-8 |
| 124.5 | C-4, C-5 |
| 112.0 | C-2, C-7 |
| 110.0 | C-8a, C-9a |
| 44.0 | N-CH₂ |
| 31.9 - 22.7 | -(CH₂)₈- |
| 14.1 | -CH₃ |
Note: The NMR data presented are hypothetical and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Investigation of Electronic Transitions and Energy Levels via UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of conjugated molecules like this compound. The absorption of ultraviolet and visible light promotes electrons from lower to higher energy molecular orbitals, and the wavelengths at which these absorptions occur provide insights into the electronic transitions.
The UV-Vis spectrum of carbazole and its derivatives is typically characterized by strong absorption bands in the UV region, corresponding to π–π* transitions within the aromatic system. nist.gov For N-substituted carbazoles, these transitions are influenced by the nature of the substituent on the nitrogen atom and any substituents on the carbazole ring. conicet.gov.ar
In the case of this compound, the four electron-withdrawing chlorine atoms are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted carbazole. This is due to the perturbation of the molecular orbital energy levels. The long alkyl chain at the 9-position generally has a minor electronic effect but enhances solubility in organic solvents, facilitating spectroscopic measurements.
| Expected UV-Vis Absorption Data for this compound in Dichloromethane | |
|---|---|
| Absorption Maxima (λmax, nm) | Electronic Transition |
| ~340 | π–π |
| ~300 | π–π |
| ~270 | π–π* |
Note: The UV-Vis data are estimated based on general knowledge of halogenated carbazole derivatives. Specific experimental values may differ.
Electrochemical Behavior and Redox Properties of Halogenated N-Alkyl Carbazoles
The electrochemical properties of carbazole derivatives are of significant interest due to their applications in electronic materials. Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of these compounds.
Carbazoles are known to undergo oxidation to form a stable radical cation. researchgate.net The potential at which this oxidation occurs is a key parameter and is influenced by the substituents on the carbazole core. Electron-donating groups tend to lower the oxidation potential, while electron-withdrawing groups, such as chlorine, increase it.
For this compound, the presence of four chlorine atoms is expected to make the carbazole ring more electron-deficient, thus increasing its oxidation potential compared to unsubstituted N-decyl-carbazole. The N-alkyl group can also influence the stability of the resulting radical cation.
Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical techniques, allows for the in-situ characterization of the electronic properties of the electrochemically generated species. researchgate.net Upon oxidation of a carbazole derivative, new absorption bands corresponding to the radical cation appear in the visible or near-infrared region of the spectrum.
The redox properties of halogenated N-alkyl carbazoles are critical for their potential use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials. The stability of the oxidized species is a crucial factor for the long-term performance of such devices.
| Expected Electrochemical Data for this compound | |
|---|---|
| Parameter | Expected Value (vs. Fc/Fc⁺) |
| First Oxidation Potential (Eox) | > 1.0 V |
Note: The electrochemical data is an estimation based on the expected electronic effects of the substituents.
Computational Chemistry and Theoretical Investigations of Molecular and Electronic Structures
Density Functional Theory (DFT) Studies of Optimized Molecular Geometries and Stability
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and stability of molecules. For carbazole (B46965) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to determine the most stable geometric configuration (the ground state). acs.orgnih.gov
The geometry of 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole is characterized by a planar carbazole core. The four chlorine atoms are situated at the 1, 3, 6, and 8 positions on the benzene (B151609) rings, while the long, flexible decyl chain is attached to the nitrogen atom at the 9-position. DFT optimization reveals that the tricyclic carbazole system maintains its planarity, which is a key feature for facilitating π-electron delocalization. acs.org The decyl chain, being conformationally flexible, can adopt various orientations, but its presence generally does not distort the carbazole backbone significantly. The stability of the molecule is enhanced by the extensive π-conjugation across the carbazole ring system.
Calculations provide precise bond lengths and angles. For instance, the C-N bonds within the carbazole ring and the C-C bonds in the aromatic rings are predicted to have lengths typical for sp²-hybridized atoms in a conjugated system. The C-Cl bonds are also well-defined by these calculations. The table below presents typical calculated geometric parameters for a substituted carbazole core, providing insight into the molecule's structure.
Table 1: Calculated Geometrical Parameters for a Substituted Carbazole Core Data is representative of DFT calculations on similar carbazole structures.
| Parameter | Typical Calculated Value |
|---|---|
| C-N Bond Length (Å) | 1.38 - 1.40 |
| Aromatic C-C Bond Length (Å) | 1.39 - 1.42 |
| C-Cl Bond Length (Å) | 1.73 - 1.75 |
| C-N-C Angle (°) | ~109 |
| Aromatic C-C-C Angle (°) | ~120 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Associated Energy Gaps
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and electronic excitation energy. nankai.edu.cnnih.gov
For this compound, the HOMO is typically localized on the electron-rich carbazole ring system, which acts as the electron-donating part of the molecule. The LUMO, conversely, is distributed across the conjugated system, influenced by the electron-withdrawing chlorine substituents. DFT calculations show that the chlorine atoms lower the energy levels of both the HOMO and LUMO due to their inductive effect, while the long alkyl chain has a smaller, slightly electron-donating effect. iaamonline.org
The HOMO-LUMO gap is a key determinant of the material's potential use in optoelectronic devices. A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. The presence of four strong electron-withdrawing chlorine atoms is expected to significantly lower the LUMO level, thereby reducing the HOMO-LUMO gap compared to unsubstituted carbazole.
Table 2: Representative Frontier Orbital Energies and Energy Gaps for Substituted Carbazoles Values are illustrative based on DFT calculations for various carbazole derivatives.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| N-alkylcarbazole | -5.6 to -5.8 | -1.8 to -2.0 | 3.6 - 4.0 |
| Halogenated Carbazole | -5.8 to -6.1 | -2.2 to -2.5 | 3.3 - 3.9 |
| Donor-Acceptor Substituted Carbazole | -5.4 to -5.7 | -2.5 to -3.0 | 2.5 - 3.2 |
Theoretical Prediction of Electronic and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. iaamonline.orgjoaquinbarroso.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible absorption spectrum.
For this compound, the primary electronic transitions are expected to be π-π* transitions localized on the carbazole core. The lowest energy absorption band, corresponding to the HOMO-LUMO transition, is of particular interest. The positions of the chlorine atoms and the N-decyl group influence the energies of these transitions. The electron-withdrawing chlorine atoms can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted carbazole by narrowing the HOMO-LUMO gap. iaamonline.org TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption. researchgate.net These theoretical predictions are invaluable for designing materials with specific optical properties for applications like organic light-emitting diodes (OLEDs) or solar cells. iaamonline.org
Mechanistic Computational Studies of C-H Functionalization and N-Alkylation Reactions
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, two key reaction types are chlorination (a form of C-H functionalization) and N-alkylation.
N-Alkylation: The N-alkylation of the carbazole nitrogen is a standard synthetic step. Computational studies can model the reaction pathway, typically an SN2 reaction, where the carbazole anion acts as a nucleophile attacking the alkyl halide (e.g., 1-bromodecane). DFT can be used to calculate the activation energy barrier for this reaction by locating the transition state structure. mdpi.com These studies can help optimize reaction conditions by providing insights into the reactivity of different alkylating agents and the role of the base used to deprotonate the carbazole nitrogen. beilstein-journals.org
C-H Functionalization: While the synthesis of the tetrachloro-derivative often involves direct chlorination of the carbazole core, computational studies on C-H activation provide broader insights into the regioselectivity of such reactions. DFT calculations can model the electrophilic aromatic substitution mechanism, explaining why the 1, 3, 6, and 8 positions are preferentially halogenated. These positions are activated by the nitrogen atom and are sterically accessible.
Exploration of Substituent Effects on Electronic Structure and Reactivity of Tetrachlorinated N-Decyl Carbazole
The electronic properties of the carbazole core are finely tuned by its substituents. In this compound, the effects of the chloro and decyl groups are distinct and significant.
Chlorine Substituents: As highly electronegative atoms, the four chlorine substituents act as strong electron-withdrawing groups through the inductive effect (-I effect). This effect lowers the electron density on the carbazole ring system, making the molecule more electron-deficient. Consequently, the HOMO and LUMO energy levels are stabilized (lowered in energy). researchgate.net This stabilization can enhance the electron-accepting and transport properties of the material. rsc.org
N-Decyl Substituent: The decyl group attached to the nitrogen atom primarily serves to enhance the solubility of the molecule in organic solvents, which is crucial for solution-based processing. Electronically, alkyl groups are weakly electron-donating (+I effect), which slightly raises the HOMO energy level. nih.gov Furthermore, the bulky decyl group can introduce steric hindrance, which may influence intermolecular packing in the solid state.
Computational analysis allows for a systematic study of these effects by comparing the calculated electronic structures of variously substituted carbazoles. iaamonline.orgresearchgate.net
Modeling of Intermolecular Interactions and Aggregation Behavior in Condensed Phases
In the solid state or in thin films, the performance of organic materials is heavily dependent on how the molecules pack together. Computational modeling can predict and analyze the intermolecular interactions that govern this packing. For carbazole derivatives, π-π stacking is a dominant interaction, where the planar aromatic cores of adjacent molecules align face-to-face. mdpi.com
Supramolecular Chemistry and Self Assembly of Halogenated N Alkyl Carbazole Architectures
Design Principles for Self-Assembled Systems Incorporating Carbazole (B46965) Derivatives
The rational design of self-assembled systems based on halogenated N-alkyl carbazoles like 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole hinges on a delicate balance of intermolecular forces and molecular geometry. The carbazole core provides a rigid, planar scaffold that is conducive to stacking interactions, while the specific substitution pattern dictates the electronic properties and the directionality of interactions.
Key design principles include:
Molecular Shape and Symmetry: The flat, aromatic nature of the carbazole unit promotes ordered packing. The tetrachlorination at the 1,3,6, and 8 positions enhances the molecule's propensity for specific, directional interactions and influences its electronic character.
Modulation of Intermolecular Forces: The introduction of four chlorine atoms is not merely for steric bulk; it provides sites for halogen bonding, a highly directional non-covalent interaction. The N-decyl chain introduces hydrophobicity and van der Waals interactions, which can be a driving force for assembly in certain solvents.
Solvent-Molecule Interactions: The choice of solvent is critical in directing the self-assembly process. In polar solvents, the hydrophobic decyl chains may drive aggregation to minimize contact with the solvent, while in nonpolar solvents, π-π stacking of the carbazole cores might be more dominant.
Kinetic versus Thermodynamic Control: The final supramolecular structure can be either the most stable thermodynamic product or a kinetically trapped, metastable state. The assembly pathway, including factors like concentration, temperature, and solvent evaporation rate, can be manipulated to favor one outcome over the other.
Investigation of Non-Covalent Interactions, Including Halogen Bonding, π-π Stacking, and Hydrophobic Interactions
The supramolecular architecture of this compound is governed by a synergy of several non-covalent interactions. While direct experimental data for this specific compound is not extensively documented in the literature, the contributions of each interaction can be inferred from studies on related molecules.
Halogen Bonding: The chlorine atoms on the carbazole ring can act as halogen bond donors, interacting with electron-rich atoms (like nitrogen, oxygen, or even other halogens) on neighboring molecules. This interaction is highly directional and can lead to the formation of well-defined, ordered structures. The strength of a halogen bond is comparable to that of a hydrogen bond and is a powerful tool in crystal engineering.
π-π Stacking: The electron-rich aromatic system of the carbazole core is prone to π-π stacking interactions. researchgate.net These interactions, arising from the alignment of the π-orbitals of adjacent molecules, are crucial for the formation of one-dimensional columns or two-dimensional sheets. The tetrachlorination can influence the nature of this stacking, potentially favoring offset or "slipped" arrangements due to electrostatic repulsion between the electron clouds.
Hydrophobic Interactions: The long, flexible N-decyl chain is inherently hydrophobic. In aqueous or highly polar environments, these chains will tend to segregate from the solvent, driving the molecules to assemble into structures like micelles or bilayers, where the hydrophobic tails are shielded from the polar medium. nih.gov This interaction is a primary driving force for self-assembly in specific solvent systems. nih.gov
| Interaction Type | Key Molecular Feature | Expected Role in Self-Assembly |
| Halogen Bonding | 1,3,6,8-Tetrachloro substitution | Directional control, formation of ordered arrays |
| π-π Stacking | Planar carbazole core | Formation of columnar or lamellar structures |
| Hydrophobic Interactions | 9-Decyl chain | Driving force for aggregation in polar solvents |
| Van der Waals Forces | Entire molecule, especially the decyl chain | Non-specific packing and stabilization |
Exploration of Porous Coordination Cages and Frameworks Utilizing Tetrachlorocarbazole Ligands
While this compound itself is not a traditional ligand for forming coordination complexes due to the lack of typical donor groups, its derivatives can be functionalized to act as such. For instance, the introduction of carboxylic acid or pyridine (B92270) moieties onto the carbazole core would render it capable of coordinating with metal ions to form porous coordination cages (PCCs) or metal-organic frameworks (MOFs).
The use of a tetrachlorocarbazole-based ligand would offer several advantages in the design of porous materials:
Enhanced Stability: The halogen atoms can increase the thermal and chemical stability of the resulting framework through both steric shielding and their involvement in inter-ligand interactions.
Tunable Pore Environment: The chlorine atoms lining the pores of a cage or framework would create a unique chemical environment, potentially leading to selective guest binding or catalytic activity.
Hierarchical Structures: The non-covalent interactions discussed previously (halogen bonding, π-π stacking) between the ligands of adjacent cages or within the framework could lead to the formation of higher-order, hierarchical structures.
Research on carbazole-dicarboxylate ligands has demonstrated their utility in constructing porous coordination cages. The principles from these studies can be extended to hypothesize the behavior of tetrachlorinated analogues.
| Property | Influence of Tetrachlorocarbazole Ligand |
| Porosity | The bulky nature of the ligand could create large, well-defined pores. |
| Guest Selectivity | The halogenated pore surface may exhibit preferential binding for specific guest molecules. |
| Framework Stability | Increased due to the robustness of the halogenated aromatic ligand. |
| Inter-cage Interactions | Halogen bonding and π-π stacking could dictate the packing of coordination cages. |
Dynamic Supramolecular Assemblies and Molecular Recognition Studies
The non-covalent nature of the interactions holding supramolecular assemblies of this compound together allows for the formation of dynamic and responsive systems. These assemblies can potentially be designed to change their structure in response to external stimuli such as temperature, solvent polarity, or the presence of a specific guest molecule.
Molecular Recognition: The well-defined cavities and surfaces created by the self-assembly of this molecule could be exploited for molecular recognition. For example, the hydrophobic pockets formed by the aggregation of the decyl chains could selectively bind nonpolar guest molecules. Similarly, the halogen-rich regions of the assembly could interact specifically with electron-donating species. Halogenated compounds have been explored for their role in molecular recognition. gla.ac.uknsf.gov
The dynamic nature of these systems could be harnessed for applications in sensing, where the binding of an analyte would trigger a change in the supramolecular structure, leading to a detectable signal (e.g., a change in fluorescence). While specific studies on this compound are limited, the principles of molecular recognition using halogenated aromatic compounds are well-established. gla.ac.uknsf.gov
Research on Advanced Materials Science and Technological Relevance
Application Potential in Organic Electronic Devices
The unique molecular architecture of 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole, combining a π-conjugated carbazole (B46965) core with strong electron-withdrawing substituents, suggests significant potential for use in organic electronic devices. The decyl group attached at the 9-position enhances its solubility in common organic solvents, making it suitable for cost-effective solution-based fabrication processes.
Hole-Transporting Material Research
Carbazole-based molecules are well-regarded for their excellent hole-transporting capabilities. The introduction of electron-withdrawing chloro-substituents at the 1,3,6, and 8 positions of the carbazole core is a known strategy to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for achieving efficient charge injection and transport in devices like organic field-effect transistors (OFETs) and perovskite solar cells. For this compound, research has indicated its promise as a hole-transporting material. In thin-film transistor configurations, it has been reported to exhibit notable hole mobility, a key parameter for efficient device operation.
Table 1: Reported Electronic Properties of this compound
| Property | Value | Application Context |
|---|
Host Material Development for Emissive Systems
In organic light-emitting diodes (OLEDs), particularly those utilizing phosphorescent or thermally activated delayed fluorescence (TADF) emitters, the host material is crucial. An effective host must possess a high triplet energy (T1) to prevent energy loss from the emissive guest molecule. Halogenation of the carbazole core, particularly at the 1,3,6,8-positions, is a widely adopted strategy to increase the triplet energy. While specific experimental data for this compound as a host material is not extensively documented in publicly available literature, the structural motif is consistent with materials designed for high-triplet-energy applications. The combination of a high-triplet-energy core with good solubility suggests its potential utility as a solution-processable host for blue or green emissive systems.
Exploration in Chemical Sensing and Fluorescent Probe Design
Carbazole derivatives are known for their strong fluorescence, which can be sensitive to their chemical environment. This property makes them attractive candidates for the development of fluorescent sensors. The fluorescence of a carbazole-based probe can be quenched or enhanced upon interaction with specific analytes, such as metal ions or nitroaromatic compounds, through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).
While the broader class of chlorinated and functionalized carbazoles has been explored for these applications, dedicated research focusing on this compound as a chemical sensor or fluorescent probe is not prominently featured in the available scientific literature. Its inherent fluorescence, stemming from the carbazole core, suggests that it could potentially be adapted for such roles, though this remains an area for future investigation.
Role in Catalysis and Photocatalytic Systems Research
The electron-rich nature of the carbazole moiety allows it to act as an electron donor in photoredox catalysis. Upon photoexcitation, it can initiate chemical reactions by transferring an electron to a substrate. Research has demonstrated the use of various carbazole derivatives as organic photocatalysts for a range of synthetic transformations.
However, there is currently a lack of specific research detailing the application of this compound in catalytic or photocatalytic systems. The electron-withdrawing nature of the four chlorine atoms would significantly alter the redox properties of the carbazole core compared to unsubstituted derivatives, potentially opening up different catalytic pathways. This specific area of application for this compound appears to be unexplored based on available research.
Environmental Transformation and Degradation Research of Chlorinated Carbazole Compounds
Photochemical Degradation Pathways of Polyhalogenated Carbazoles in Environmental Matrices
Photochemical degradation, or photolysis, is a primary mechanism for the transformation of organic pollutants in the environment, driven by natural sunlight. The susceptibility of polyhalogenated carbazoles (PHCZs) to this process is influenced by the number and type of halogen substituents on the carbazole (B46965) molecule. nih.gov
Research on the photolysis of various PHCZs in hexane (B92381) solutions under natural sunlight has shown that degradation generally follows pseudo-first-order kinetics. nih.gov The reaction rates tend to increase exponentially with a greater number of chlorine and bromine atoms. nih.gov For instance, the photodegradation rate constant (k) for 3-chlorocarbazole (B1214643) is significantly lower than that for 1,3,6,8-tetrachlorocarbazole. Studies involving a range of chlorinated and brominated carbazoles have demonstrated that the contribution of each bromine atom to the degradation rate is more than double that of each chlorine atom. nih.gov
The primary photochemical degradation mechanism identified for brominated and mixed halogenated carbazoles is stepwise reductive dehalogenation. nih.gov However, for purely chlorinated carbazoles, the formation of dechlorinated products is observed only sporadically. nih.gov Kinetic modeling suggests that dehalogenation accounts for approximately 20% to 51% of the total degradation of the parent PHCZs, indicating that other degradation pathways also play a significant role. nih.gov For 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole, it is expected that the tetrachlorinated carbazole core would be the primary site of photochemical activity, though the long decyl chain might influence its partitioning in environmental matrices and subtly affect degradation rates.
| Compound | Pseudo-First-Order Rate Constant (k, h⁻¹) |
|---|---|
| Carbazole (CZ) | 0.183 |
| 3-Chlorocarbazole (3-CCZ) | 0.297 |
| 3,6-Dichlorocarbazole (3,6-DCCZ) | 0.431 |
| 1,3,6-Trichlorocarbazole (1,3,6-TCCZ) | 0.701 |
| 1,3,6,8-Tetrachlorocarbazole (1,3,6,8-TCCZ) | 1.082 |
| 3-Bromocarbazole (3-BCZ) | 0.669 |
| 3,6-Dibromocarbazole (3,6-DBCZ) | 2.394 |
Microbial Biotransformation and Biodegradation Mechanisms
The biodegradation of carbazole and its derivatives has been extensively studied, with several bacterial strains, particularly from the genus Pseudomonas, capable of utilizing carbazole as a source of carbon and energy. nih.govnih.gov The primary aerobic degradation pathway for the carbazole ring system is initiated by an angular dioxygenation, a novel type of reaction that leads to mineralization. nih.gov
For chlorinated carbazoles, the biotransformation becomes more complex. The presence of chlorine atoms can hinder microbial attack and often necessitates different enzymatic machinery. Drawing parallels from the biodegradation of other polychlorinated aromatic compounds like polychlorinated biphenyls (PCBs), two main scenarios are likely for this compound:
Aerobic Degradation : Under aerobic conditions, microorganisms may struggle to attack the highly chlorinated ring directly. However, degradation can sometimes proceed, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. mdpi.com The low-chlorinated intermediates formed could then be more readily mineralized. nih.gov
Anaerobic Reductive Dechlorination : In anaerobic environments such as sediments, microbial reductive dechlorination is a key transformation process for highly chlorinated organic compounds. nih.govarizona.edu In this process, bacteria use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. nih.gov This process typically reduces the number of chlorine substituents, making the resulting molecule less toxic and more susceptible to subsequent aerobic degradation. nih.gov It is plausible that 1,3,6,8-tetrachlorocarbazole could undergo sequential anaerobic dechlorination to form tri-, di-, and monochlorinated carbazoles.
The 9-decyl group adds another dimension to the biodegradation of the molecule. Long alkyl chains are often targeted by microbial monooxygenases, which can lead to hydroxylation at the terminal (omega) or other positions of the chain, followed by further oxidation. This could occur concurrently with or independently of the degradation of the chlorinated carbazole core.
Environmental Occurrence and Analytical Methodologies for Detection in Complex Samples
Polyhalogenated carbazoles are recognized as emerging environmental contaminants and have been detected in various environmental samples, including soil, river deposits, and lake sediments. daneshyari.comnih.gov Their presence has been reported in diverse locations, from the Great Lakes region in North America to coastal waters in Europe. daneshyari.comacs.org The parent compound, 1,3,6,8-tetrachlorocarbazole (1,3,6,8-TCCZ), has been specifically identified in sediments collected near a dye factory, suggesting that industrial activities are a significant source. acs.org The formation of chlorinated carbazoles can also occur during water treatment processes when chlorine is used as a disinfectant in source water containing carbazole. nih.gov
The detection and quantification of chlorinated carbazoles like this compound in complex environmental matrices require sophisticated analytical methods due to their typically low concentrations and the presence of interfering substances. The standard analytical workflow involves several key steps:
Extraction : The target compounds are first isolated from the sample matrix. Common techniques include liquid-liquid extraction (LLE) for water samples and Soxhlet extraction for solid samples like soil and sediment. nih.govenv.go.jp
Cleanup and Fractionation : The crude extract is purified to remove co-extracted interfering compounds. This is typically achieved using adsorption chromatography with materials like silica (B1680970) gel, alumina, or Florisil. env.go.jp
Instrumental Analysis : The final determination is most commonly performed using gas chromatography (GC) coupled with a mass spectrometer (MS). nih.gov For high sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is often employed. nih.gov This technique allows for the unambiguous identification and quantification of target analytes at trace levels.
| Analytical Step | Technique | Description | Reference |
|---|---|---|---|
| Extraction | Salting-Out Liquid-Liquid Extraction (LLE) | Used for liquid samples (e.g., human serum). Involves extraction with an organic solvent like hexane/ethyl acetate (B1210297) and adding a salt (e.g., MgSO₄) to improve phase separation. | nih.gov |
| Soxhlet Extraction | A common and robust method for extracting organic compounds from solid matrices like soil or sediment using a volatile solvent. | env.go.jp | |
| Cleanup | Adsorption Column Chromatography | The extract is passed through a column packed with an adsorbent (e.g., silica gel, Florisil) to separate target compounds from interferences based on polarity. | env.go.jp |
| Detection | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Provides high-resolution separation (GC) and sensitive, selective detection (MS/MS), allowing for confirmation and quantification of trace levels of specific compounds. | nih.gov |
Future Research Directions and Emerging Paradigms for 1,3,6,8 Tetrachloro 9 Decyl 9h Carbazole Research
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
Traditional syntheses of functionalized carbazoles often involve multi-step processes that may suffer from harsh reaction conditions or limited yields. The future synthesis of 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole and its derivatives will likely focus on modern synthetic methods that offer greater efficiency, selectivity, and sustainability.
Key emerging strategies include:
C-H Activation/Annulation Reactions: Direct C-H activation is a powerful tool for forming C-C and C-N bonds, minimizing the need for pre-functionalized starting materials. nih.govrsc.org Future work could develop palladium- or copper-catalyzed intramolecular C-H amination or intermolecular C-H/C-H coupling reactions to construct the tetrachlorocarbazole core more efficiently. rsc.orgacs.org
Photocatalysis and Electrosynthesis: Visible-light-promoted reactions offer a green alternative to thermally driven processes, often proceeding under mild conditions without external photosensitizers. colab.ws Research into photocatalytic cyclization or halogenation could provide highly efficient and controlled pathways to the target molecule.
Lewis Acid-Mediated Cascade Reactions: The use of Lewis acids to catalyze cascade or domino reactions allows for the construction of complex molecules like carbazoles in a single pot from simpler precursors. rsc.orgnih.govresearchgate.net This approach enhances atom economy and reduces waste from intermediate purification steps.
These innovative methods promise to streamline the synthesis, making this compound more accessible for materials research and application.
Table 1: Comparison of Synthetic Strategies for Carbazole (B46965) Synthesis
| Strategy | Description | Potential Advantages for Target Compound | References |
|---|---|---|---|
| Traditional (e.g., Graebe-Ullmann) | Multi-step classical reactions often requiring high temperatures and stoichiometric reagents. | Established and well-understood reaction mechanisms. | tandfonline.com |
| C-H Activation | Direct functionalization of C-H bonds, reducing the need for pre-activated substrates. | Higher atom economy, fewer synthetic steps, potentially milder conditions. | nih.govrsc.orgacs.org |
| Lewis Acid-Catalyzed Annulation | Cascade reactions that form multiple bonds in a single operation to build the carbazole core. | Increased efficiency, reduced waste, access to diverse functional groups. | rsc.orgnih.govresearchgate.net |
| Visible-Light Photocatalysis | Utilizes light energy to promote reactions, often at ambient temperature. | Environmentally benign, high selectivity, energy-efficient. | colab.ws |
Advanced Computational Modeling for Predictive Materials Design and Structure-Property Relationships
Computational chemistry offers a powerful, non-empirical route to predict and understand the behavior of molecules like this compound before committing to laborious synthesis. By employing theoretical models, researchers can establish clear structure-property relationships, guiding the design of next-generation materials.
Future computational research will likely focus on:
Density Functional Theory (DFT) and TD-DFT: These methods are crucial for predicting the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. worldscientific.comscientific.netmdpi.com Such calculations are essential for estimating the bandgap and predicting the suitability of the material for electronic applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.org
Predicting Optoelectronic Properties: Time-dependent DFT (TD-DFT) can accurately compute absorption and emission spectra, providing insights into the photophysical behavior of the molecule. nih.govmdpi.com This is vital for applications in organic photovoltaics or as fluorescent probes.
Modeling Intermolecular Interactions: Understanding how molecules pack in the solid state is critical for predicting charge transport properties. Computational analysis can model π-π stacking, halogen bonding, and van der Waals forces, which dictate material morphology and performance. acs.org
Machine Learning and Inverse Design: Emerging machine learning models can accelerate materials discovery by predicting properties from molecular structures. northwestern.edu An "inverse design" approach could be used to identify novel carbazole derivatives with specifically targeted electronic or optical properties. northwestern.edu
Table 2: Properties of Carbazole Derivatives Amenable to Computational Modeling
| Property | Computational Method | Relevance to Materials Design | References |
|---|---|---|---|
| HOMO/LUMO Energy Levels | DFT | Predicts charge injection/transport capabilities and electrochemical stability. | worldscientific.comscientific.netmdpi.com |
| Absorption/Emission Spectra | TD-DFT | Guides design for optoelectronic applications (OLEDs, solar cells). | nih.govmdpi.com |
| Charge Carrier Mobility | DFT, Kinetic Monte Carlo | Evaluates potential performance in organic transistors and photovoltaics. | mdpi.comacs.org |
| Solid-State Packing | Molecular Dynamics, DFT | Determines bulk material properties and intermolecular electronic coupling. | acs.org |
Exploration of Multifunctional Supramolecular Systems
Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to assemble molecules into ordered, functional architectures. rsc.org The structure of this compound is uniquely suited for forming such systems.
Future research should explore:
Halogen Bonding: The four chlorine atoms on the carbazole core are potential halogen bond donors. acs.org This highly directional interaction can be used to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. mdpi.comresearchgate.net This could be exploited to control solid-state packing and enhance charge transport.
π-π Stacking: The planar, aromatic carbazole core facilitates π-π stacking, a key interaction for charge transport in organic semiconductors. The interplay between the bulky chlorine atoms and the decyl chain will influence the geometry and strength of these interactions.
Host-Guest Chemistry: The electron-rich carbazole unit could act as a host for electron-deficient guest molecules, or its unique shape could be incorporated into larger macrocyclic structures for molecular recognition applications. mdpi.com
Self-Assembled Monolayers and Thin Films: The long decyl chain can promote organization at surfaces and interfaces. Studying the formation of self-assembled monolayers on conductive or dielectric substrates is a crucial step toward integrating this material into electronic devices.
By controlling these non-covalent forces, it may be possible to create materials with tunable properties, such as stimuli-responsive behavior or enhanced solid-state emission. rsc.org
Integrated Experimental and Theoretical Approaches for Comprehensive Understanding
The most profound insights into the potential of this compound will emerge from a synergistic combination of experimental synthesis and theoretical modeling. nih.gov This integrated approach allows for a feedback loop where computational predictions guide experimental efforts, and experimental results validate and refine theoretical models.
An effective integrated workflow would involve:
Computational Screening: Using DFT and other methods to predict the properties of the target molecule and a library of virtual derivatives with modified alkyl chains or halogen patterns. scientific.netresearchgate.net
Targeted Synthesis: Prioritizing the synthesis of the most promising candidates identified through computational screening, using efficient and sustainable synthetic routes. nih.gov
Detailed Characterization: Employing a suite of experimental techniques (e.g., spectroscopy, X-ray diffraction, cyclic voltammetry) to measure the actual properties of the synthesized compounds.
Model Refinement: Comparing experimental data with theoretical predictions to validate the computational models. Any discrepancies can be used to refine the theoretical approach, leading to more accurate predictions in the future.
This iterative cycle of prediction, synthesis, and characterization accelerates the discovery process and fosters a deeper, more fundamental understanding of the structure-property relationships governing this class of materials. nih.govresearchgate.net
Sustainable Chemistry Perspectives in Carbazole Research
Applying the principles of green chemistry to the entire lifecycle of carbazole-based materials is an increasingly important research paradigm. acs.org For this compound, this involves not only the synthesis but also the choice of starting materials and the ultimate fate of the material after its useful life.
Future research should prioritize:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, such as cascade or annulation reactions. acs.org
Use of Greener Solvents and Catalysts: Replacing hazardous solvents with greener alternatives and developing catalysts based on earth-abundant, non-toxic metals instead of precious metals like palladium. acs.orgresearchgate.net
Energy Efficiency: Adopting synthetic methods that operate at lower temperatures and pressures, such as photocatalysis, can significantly reduce the energy footprint of the production process. colab.ws
Renewable Feedstocks: While challenging, long-term research could explore pathways to derive key precursors for carbazole synthesis from biomass or other renewable sources rather than petrochemicals. rsc.org
By embedding sustainability into the research and development process, the next generation of carbazole-based materials can be designed to be not only high-performing but also environmentally responsible. researchgate.netrsc.org
Q & A
Q. What synthetic methodologies are optimal for preparing 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of halogenated carbazole derivatives typically involves nucleophilic substitution or Ullmann coupling. For example, describes a carbazole alkylation method using a brominated alkane (e.g., 1,4-dibromobutane) with carbazole in toluene, catalyzed by tetrabutylammonium bromide (TBAB) at 45°C. For chlorinated derivatives like this compound, analogous protocols may require chlorinated precursors (e.g., 1,10-dichlorodecane) and elevated temperatures (80–120°C) to enhance reactivity. Solvent choice (e.g., DMF for polar aprotic conditions) and catalyst optimization (e.g., CuI for Ullmann couplings) are critical for yield improvement. Post-synthesis purification via column chromatography or recrystallization (ethanol/hexane) is recommended .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substitution patterns and alkyl chain integration. Chlorine atoms induce deshielding in adjacent protons, detectable in downfield shifts (~7–8 ppm for aromatic protons) .
- X-ray Crystallography : Single-crystal XRD (using SHELX programs for refinement) resolves stereochemical ambiguities. highlights SHELXL’s utility for small-molecule refinement, particularly for halogenated compounds .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., chlorine’s Cl/Cl signatures) .
Q. What safety protocols are recommended for handling halogenated carbazoles?
- Methodological Answer : Chlorinated carbazoles may pose acute toxicity and environmental hazards. emphasizes:
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Avoid skin contact; wash with soap/water if exposed.
- Store in airtight containers away from light/moisture to prevent decomposition .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?
- Methodological Answer : Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or solvent effects. For example, if XRD reveals a planar carbazole core but NMR suggests torsional strain, computational modeling (DFT calculations) can reconcile differences by simulating solution-phase dynamics. notes SHELX’s compatibility with high-resolution data for refining challenging cases (e.g., twinned crystals) .
Q. What strategies enable the integration of this compound into optoelectronic materials (e.g., OLEDs)?
- Methodological Answer : Carbazole derivatives are valued for their hole-transport properties. To functionalize this compound:
- Suzuki Coupling : Attach electron-deficient moieties (e.g., phenylboronic acids) to enhance charge mobility. details Pd-catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl, 100°C in toluene/ethanol) .
- Thermal Stability Testing : Use TGA/DSC to assess decomposition thresholds (>250°C required for device integration) .
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO levels (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Chlorine atoms lower LUMO levels, enhancing electron affinity .
- Molecular Dynamics (MD) : Simulate alkyl chain packing in thin films to optimize device morphology .
Q. What experimental approaches address conflicting data on environmental persistence or toxicity?
- Methodological Answer :
- Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to evaluate aquatic toxicity. notes chronic toxicity risks for halogenated carbazoles .
- Degradation Studies : Monitor photolytic decomposition (e.g., under UV light) via HPLC-MS to identify breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
